Home > Products > Screening Compounds P130901 > [3-(1H-benzimidazol-2-yl)propyl]methylamine dihydrochloride
[3-(1H-benzimidazol-2-yl)propyl]methylamine dihydrochloride - 1197750-35-8

[3-(1H-benzimidazol-2-yl)propyl]methylamine dihydrochloride

Catalog Number: EVT-3226463
CAS Number: 1197750-35-8
Molecular Formula: C11H17Cl2N3
Molecular Weight: 262.18
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of [3-(1H-benzimidazol-2-yl)propyl]methylamine dihydrochloride typically involves a multi-step process, which may include the following general methods:

  1. Formation of Benzimidazole: The initial step often involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone to form a benzimidazole core.
  2. Alkylation: The benzimidazole derivative can then be alkylated using a propyl halide (e.g., propyl bromide) in the presence of a base such as sodium hydride or potassium carbonate, leading to the formation of the propyl side chain.
  3. Methylation: The amine group is subsequently methylated using methyl iodide or dimethyl sulfate to yield the final product.
  4. Salt Formation: Finally, the product can be converted to its dihydrochloride salt by treatment with hydrochloric acid.

Throughout these processes, parameters such as temperature, reaction time, and solvent choice play critical roles in determining yield and purity .

Molecular Structure Analysis

The molecular structure of [3-(1H-benzimidazol-2-yl)propyl]methylamine dihydrochloride features a central benzimidazole ring, which is fused to a propyl chain and a methylamine group. Key structural details include:

  • Benzimidazole Ring: This bicyclic structure contributes to the compound's biological activity, providing sites for potential interactions with biological targets.
  • Propyl Chain: The propyl group enhances lipophilicity, potentially improving membrane permeability.
  • Dihydrochloride Salt Form: The presence of two chloride ions stabilizes the compound and affects its solubility properties.

The InChI representation of the compound is as follows: InChI=1/C11H16Cl2N3/c1-12-8-4-7-11-13-9-5-2-3-6-10(9)14-11/h2-3,5-6,12H,4,7-8H2,1H3,(H,13,14) .

Chemical Reactions Analysis

[3-(1H-benzimidazol-2-yl)propyl]methylamine dihydrochloride can participate in various chemical reactions:

  1. Nucleophilic Substitution: The amine group can act as a nucleophile in substitution reactions with electrophiles.
  2. Acid-base Reactions: As a basic amine, it can react with acids to form salts, enhancing its solubility in aqueous environments.
  3. Complexation Reactions: The nitrogen atoms in the benzimidazole ring can coordinate with metal ions, which could be relevant for catalysis or medicinal chemistry applications.

These reactions are influenced by factors such as pH and solvent conditions .

Mechanism of Action

The mechanism of action for [3-(1H-benzimidazol-2-yl)propyl]methylamine dihydrochloride is primarily linked to its interaction with biological targets:

  1. Enzyme Inhibition: Compounds containing benzimidazole moieties are known to inhibit certain enzymes (e.g., kinases), which can affect cellular signaling pathways.
  2. Receptor Modulation: It may act on various receptors in the central nervous system or other tissues, influencing neurotransmitter release or receptor activation.
  3. Antiparasitic Activity: Similar compounds have demonstrated efficacy against parasitic infections by disrupting metabolic pathways in parasites.

Quantitative studies on binding affinities and biological assays are crucial for elucidating these mechanisms .

Physical and Chemical Properties Analysis

The physical and chemical properties of [3-(1H-benzimidazol-2-yl)propyl]methylamine dihydrochloride include:

PropertyValue
Molecular FormulaC11H16Cl2N3
Molar Mass234.12 g/mol
Density1.114 g/cm³
Boiling Point401°C at 760 mmHg
Flash Point196.3°C
Vapor Pressure1.22E-06 mmHg at 25°C
Refractive Index1.612

These properties indicate that the compound is a solid at room temperature with moderate thermal stability and low volatility .

Applications

[3-(1H-benzimidazol-2-yl)propyl]methylamine dihydrochloride has several scientific applications:

  1. Pharmaceutical Development: Due to its structural characteristics, it is explored as a scaffold for drug design targeting various diseases including cancer and infections.
  2. Biochemical Research: It serves as a tool in studying enzyme mechanisms or receptor interactions due to its ability to modulate biological activity.
  3. Material Science: The compound may also find applications in developing new materials due to its unique chemical properties.

Research continues into optimizing its efficacy and exploring new therapeutic uses based on its chemical structure .

Introduction to Benzimidazole-Based Pharmacophores

Benzimidazole represents a privileged scaffold in medicinal chemistry, characterized by a fused benzene and imidazole ring system. This heterocyclic nucleus constitutes the core structural element of approximately 80% of clinically significant pharmaceuticals, underscoring its fundamental importance in drug discovery [8]. The remarkable versatility of the benzimidazole scaffold stems from its exceptional bioavailability, metabolic stability, and capacity for diverse molecular interactions with biological targets [2] [8]. Its structural geometry permits extensive derivatization, enabling fine-tuning of pharmacological properties while maintaining favorable pharmacokinetic profiles. The intrinsic aromaticity and hydrogen-bonding capabilities of benzimidazole facilitate binding to numerous biological macromolecules, including enzymes, receptors, and nucleic acids, thereby enabling broad-spectrum biological activities [4] [6]. Within this molecular framework, the 2-position of benzimidazole emerges as a critical site for strategic modification, profoundly influencing target affinity and selectivity across therapeutic categories [1] [10]. The compound [3-(1H-benzimidazol-2-yl)propyl]methylamine dihydrochloride exemplifies a structurally sophisticated benzimidazole derivative, incorporating both the privileged heterocycle and a strategically positioned alkylamine side chain optimized for biological activity.

Historical Evolution of Benzimidazole Derivatives in Medicinal Chemistry

The medicinal exploration of benzimidazoles commenced in earnest during the mid-20th century, with thiobendazole (1961) marking the first significant anthelmintic agent derived from this heterocyclic system [5]. This breakthrough demonstrated the potential of benzimidazole derivatives to target parasitic organisms selectively, paving the way for subsequent structural refinements. The 1970s witnessed the development of mebendazole and albendazole, which exhibited enhanced broad-spectrum anthelmintic efficacy through microtubule disruption in parasites [1] [5]. Concurrently, the serendipitous discovery of cimetidine's histamine H₂-receptor antagonism (though not a benzimidazole proper) stimulated investigation into related heterocycles, ultimately leading to the revolutionary proton pump inhibitor (PPI) class in the 1980s. Omeprazole (launched 1988), a substituted benzimidazole prodrug, represented a paradigm shift in acid-related disorder management by covalently inhibiting the H⁺/K⁺-ATPase enzyme [5] [8]. This era also saw the introduction of astemizole (H₁-antihistamine) and doxercalciferol (vitamin D analog) featuring benzimidazole components, further validating the scaffold's therapeutic versatility. The 1990s expanded applications into oncology with veliparib (PARP inhibitor) and candesartan (angiotensin II receptor blocker), highlighting benzimidazole's adaptability to diverse target classes [5] [8]. The 21st century has witnessed exponential growth in benzimidazole-based drug discovery, with numerous candidates in clinical development and extensive patent activity focusing on novel substitutions and hybrid molecules [2] [5]. Recent innovations include CXCR3 chemokine receptor antagonists for inflammatory disorders, ITK kinase inhibitors for autoimmune conditions, and advanced antimicrobial agents addressing drug-resistant pathogens [5] [10].

Table 1: Evolution of Key Benzimidazole-Based Therapeutics

DecadeRepresentative DrugTherapeutic CategoryPrimary Mechanism
1960sThiabendazoleAnthelminticMicrotubule disruption
1970sMebendazole/AlbendazoleBroad-spectrum anthelminticMicrotubule inhibition
1980sOmeprazoleAntiulcer/Proton pump inhibitorH⁺/K⁺-ATPase inhibition
1990sAstemizoleAntihistamineH₁-receptor antagonism
1990sCandesartanAntihypertensiveAT₁ receptor blockade
2000sVeliparibAntineoplasticPARP enzyme inhibition
2010sCXCR3 AntagonistsAnti-inflammatoryChemokine receptor blockade

Structural Significance of 2-Substituted Benzimidazole Motifs in Bioactive Compounds

The 2-position of the benzimidazole nucleus represents the most pharmacologically consequential site for molecular modification, profoundly influencing target specificity and binding affinity across therapeutic classes. This strategic location enables direct interaction with biological targets through hydrogen bonding, hydrophobic contacts, and π-π stacking [1] [6]. In proton pump inhibitors (omeprazole, pantoprazole), the 2-position hosts an electron-donating pyridylmethylsulfinyl group essential for prodrug activation and subsequent covalent binding to cysteine residues in the H⁺/K⁺-ATPase pump [5] [6]. The spatial orientation of this substituent determines acid stability and activation kinetics. For anthelmintic agents (albendazole, mebendazole), the 2-carbamate functionality is indispensable for microtubule binding in parasites, with modifications altering spectrum and potency against nematodes, cestodes, and trematodes [1] [5]. Antihypertensive angiotensin II receptor blockers (ARBs) such as candesartan feature 2-alkyl/alkoxycarbonyl chains that optimize interaction with the AT₁ receptor's hydrophobic binding pocket, with subtle variations determining insurmountable antagonism and inverse agonism properties [5] [8]. Antimicrobial benzimidazoles frequently incorporate 2-alkylthio or 2-aminomethyl groups, enhancing penetration through microbial membranes and interaction with essential enzymes like DNA gyrase or topoisomerase IV [10]. The 2-mercapto derivatives demonstrate particular efficacy against fungal pathogens through inhibition of ergosterol biosynthesis [10]. Recent anticancer agents exploit the 2-position for tethering DNA-intercalating moieties (acridine, anthraquinone) or protein-binding elements (acrylamides, maleimides), enabling dual targeting approaches [2] [8]. The electronic character of 2-substituents significantly modulates the benzimidazole's pKa, influencing cellular uptake, distribution, and target engagement under physiological conditions.

Table 2: Structure-Activity Relationships of 2-Substituted Benzimidazoles

Therapeutic Class2-Position SubstituentBiological ConsequenceKey Interactions
Proton Pump InhibitorsPyridylmethylsulfinylProdrug activation in acidic environmentCovalent disulfide bond with H⁺/K⁺-ATPase
AnthelminticsMethylcarbamateMicrotubule polymerization inhibitionβ-Tubulin binding at benzimidazole site
Antihypertensives (ARBs)Alkoxycarbonyl chainsInsurmountable receptor antagonismHydrophobic pocket occupation in AT₁ receptor
AntimicrobialsAlkylthio/AminomethylEnhanced microbial membrane penetrationInhibition of DNA gyrase/topoisomerase IV
Anticancer AgentsDNA-intercalating groupsDual targeting of enzymes and DNATopoisomerase inhibition with DNA intercalation
AntifungalsMercapto groupsErgosterol biosynthesis disruptionLanosterol 14α-demethylase binding

Positional Analysis of [3-(1H-Benzimidazol-2-yl)propyl]methylamine within Benzimidazole Therapeutics

[3-(1H-Benzimidazol-2-yl)propyl]methylamine dihydrochloride represents a structurally sophisticated benzimidazole derivative featuring a strategically designed propylamine linker terminating in a methylamino group, presented as a stable dihydrochloride salt. The compound has the systematic IUPAC designation 1-(1H-benzimidazol-2-yl)-3-(methylamino)propane dihydrochloride, with molecular formula C₁₁H₁₇Cl₂N₃ [3] [7]. Its structural architecture positions it within the pharmacologically significant category of 2-alkylamino benzimidazoles, characterized by enhanced receptor interaction capabilities compared to simple alkyl derivatives. The propyl spacer (C3 chain) provides optimal distance between the benzimidazole core and the terminal methylamino group, facilitating simultaneous engagement with complementary binding regions in biological targets. Molecular modeling suggests this three-carbon tether enables extended conformations ideal for interacting with G-protein coupled receptors (GPCRs) and enzyme active sites requiring dual-point attachment [9]. The terminal methylamine functions as a cationic center at physiological pH, enhancing water solubility and enabling electrostatic interactions with aspartate/glutamate residues in target proteins. This moiety significantly influences the compound's physicochemical profile, contributing to a calculated logP of approximately 1.8 and moderate aqueous solubility enhanced by salt formation [3] [7]. The dihydrochloride salt form improves crystallinity and stability under ambient conditions, with characteristic decomposition observed above 250°C [3]. This formulation strategy addresses potential hygroscopicity associated with the free base while maintaining bioavailability through complete ionization in aqueous environments.

Structurally, this compound distinguishes itself from classical benzimidazole drugs through its bifunctional design. Unlike omeprazole (2-pyridylmethylsulfinyl) or albendazole (methylcarbamate), which feature aromatic or heteroatom-rich 2-substituents, [3-(1H-benzimidazol-2-yl)propyl]methylamine employs a flexible aliphatic chain optimized for receptor engagement requiring conformational adaptability. This design shares conceptual parallels with antihistaminic benzimidazoles such as astemizole, which incorporates a flexible linker between heterocyclic systems, but differs significantly through its terminal cationic amine rather than piperidine [5] [9]. The compound's structural similarity to patented histamine H₃/H₄ receptor antagonists and tachykinin modulators suggests potential applications in allergic, inflammatory, and neurological disorders [9]. In particular, its resemblance to advanced leads described in patent US5922737A indicates possible dual histamine/tachykinin receptor antagonism, where the benzimidazole core engages aromatic stacking interactions while the protonated amine forms salt bridges with conserved aspartate residues [9]. The propyl chain length (vs. shorter ethyl or longer butyl analogs) represents a calculated compromise between conformational freedom and entropic penalties upon receptor binding, potentially optimizing binding kinetics and functional selectivity.

Table 3: Molecular Characteristics of [3-(1H-Benzimidazol-2-yl)propyl]methylamine Dihydrochloride

Molecular PropertySpecificationBiological Significance
Systematic Name1-(1H-Benzimidazol-2-yl)-3-(methylamino)propane dihydrochloridePrecise structural identification
Molecular FormulaC₁₁H₁₇Cl₂N₃Elemental composition and molecular weight (262.18 g/mol)
Salt FormDihydrochlorideEnhanced crystallinity and aqueous solubility
Key Structural Features2-Substituted benzimidazole with C3 alkyl spacer terminating in methylamino groupBifunctional binding capability
Ionization StateDicationic (protonated amine) at physiological pHElectrostatic target interactions and solubility
Storage ConditionsRoom temperature (RT), solid formHandling and stability considerations
Structural AnalogsHistamine H₃/H₄ antagonists, Tachykinin modulatorsTherapeutic target implications

Table 4: Structural Comparison with Classical Benzimidazole Drugs

CompoundCore Structure2-Position SubstituentTherapeutic Target
[3-(1H-Benzimidazol-2-yl)propyl]methylamineBenzimidazole-CH₂CH₂CH₂NHCH₃GPCRs (Histamine/Tachykinin receptors)
OmeprazoleBenzimidazole-OCH₃ and -CH₂(4-methoxy-3,5-dimethylpyridyl)sulfinylH⁺/K⁺-ATPase (covalent inhibitor)
AlbendazoleBenzimidazole-NHCOCH₂SCH₃Parasitic β-tubulin
CandesartanBenzimidazole-7-carboxylate-OH and -[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methylAT₁ angiotensin receptor
AstemizoleBenzimidazolone-[4-Fluorobenzyl]-N-methylpiperazineH₁ histamine receptor

Properties

CAS Number

1197750-35-8

Product Name

[3-(1H-benzimidazol-2-yl)propyl]methylamine dihydrochloride

IUPAC Name

3-(1H-benzimidazol-2-yl)-N-methylpropan-1-amine;dihydrochloride

Molecular Formula

C11H17Cl2N3

Molecular Weight

262.18

InChI

InChI=1S/C11H15N3.2ClH/c1-12-8-4-7-11-13-9-5-2-3-6-10(9)14-11;;/h2-3,5-6,12H,4,7-8H2,1H3,(H,13,14);2*1H

InChI Key

GXDMTBAAMNCYOP-UHFFFAOYSA-N

SMILES

CNCCCC1=NC2=CC=CC=C2N1.Cl.Cl

Canonical SMILES

CNCCCC1=NC2=CC=CC=C2N1.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.